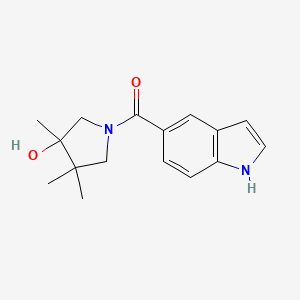

1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related indole derivatives often involves reactions between indole and pyrrolidinone or similar compounds in the presence of reagents like phosphorus oxychloride or catalytic systems like PdI2-KI. For example, the reaction of indole with 1-methylpyrrolidin-2-one in the presence of phosphorus oxychloride leads to planar molecules showing π-stacked columns in crystal formation, linked by hydrogen bonds to a network of water molecules (Helliwell et al., 2009). Another method involves the condensation of 1,3-bis-silyl enol ethers with 1-azido-2,2-dimethoxyethane and subsequent reductive cyclization, leading to functionalized pyrroles and indoles (Bellur et al., 2005).

Molecular Structure Analysis

Structural evaluation of similar compounds is often performed using techniques like X-ray diffraction, NMR, IR, and mass spectroscopy. For instance, the crystal structure of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole reveals molecules that are almost completely planar, with significant π-stacking and hydrogen bonding contributing to the crystal structure (Helliwell et al., 2009). DFT calculations, as well as Hirshfeld surface analysis, are applied to understand the molecular interactions and stability of such compounds (Geetha et al., 2019).

科学的研究の応用

Chemical Interactions and Transformations

Indole derivatives, such as 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol, play a significant role in chemical research, particularly in the study of chemical interactions and transformations. For instance, research on Indole-3-carbinol (I3C) highlights its ability to form various oligomeric products under acidic conditions, similar to those in gastric juice, leading to compounds with potential biological activities (Grose & Bjeldanes, 1992). This study offers insights into the chemical behavior of indole derivatives in biological environments, which could be relevant for the research on 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol.

Structural Analysis and Synthesis

The structural analysis and synthesis of indole derivatives are critical in the development of new pharmaceuticals and materials. For example, the work by Helliwell et al. (2009) on 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole highlights the planarity and π-stacking capabilities of such compounds, which could be pertinent to understanding the structural properties of 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol (Helliwell, Aghazadeh, Baradarani, & Joule, 2009). Such structural insights are invaluable for designing compounds with desired physical and chemical properties.

Biological and Pharmacological Activities

Indole derivatives are known for their wide range of biological and pharmacological activities. Research into compounds like Indole-3-carbinol (I3C) has shown potential anticancer properties and mechanisms of action, such as enzyme induction and interaction with cellular targets (Kruif, Marsman, Venekamp, Falke, Noordhoek, Blaauboer, & Wortelboer, 1991). These findings suggest that 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol may also possess interesting biological activities worthy of exploration.

Catalytic Applications

The role of indole derivatives in catalysis, particularly in organic synthesis, is another area of interest. For example, the use of trityl chloride in the synthesis of bis(indol-3-yl)methanes demonstrates the catalytic potential of indole-based compounds (Khalafi‐Nezhad, Parhami, Zare, Zare, Hasaninejad, & Panahi, 2008). This suggests that 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol could be investigated for its catalytic properties in various chemical reactions.

Material Science and Nanotechnology

Indole derivatives are also explored in material science and nanotechnology for their potential in creating new materials with unique properties. The synthesis and structural analysis of novel indole derivatives by Tariq et al. (2020) offer a glimpse into the potential applications of such compounds in creating materials with desirable optical, electronic, and structural characteristics (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020). These insights could guide research on 1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol for applications in advanced materials and nanotechnology.

特性

IUPAC Name |

(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-(1H-indol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-15(2)9-18(10-16(15,3)20)14(19)12-4-5-13-11(8-12)6-7-17-13/h4-8,17,20H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSROXGCJUMXFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)O)C(=O)C2=CC3=C(C=C2)NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-5-ylcarbonyl)-3,4,4-trimethylpyrrolidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-{3-[(3-fluorobenzyl)oxy]benzoyl}-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565230.png)

![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5565249.png)

![(1S*,5R*)-6-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5565259.png)

![2-methyl-N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5565261.png)

![2-methoxy-N-methyl-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}benzamide](/img/structure/B5565267.png)

![N-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5565274.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5565279.png)

![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5565290.png)

![2-{[4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5565295.png)

![methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5565305.png)

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)